

# Pirepemat's role in enhancing cholinergic neurotransmission

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An In-Depth Technical Guide to Pirepemat's Role in Enhancing Cholinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

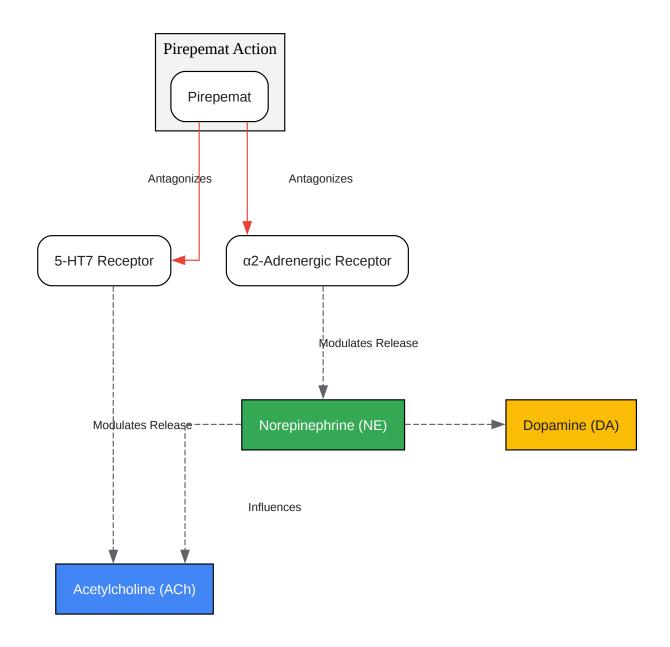
This technical guide provides a comprehensive overview of **Pirepemat** (IRL752), a novel drug candidate, and its role in enhancing cholinergic neurotransmission. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and provides visualizations of relevant pathways and processes.

#### **Core Mechanism of Action**

**Pirepemat** is classified as a "cortical enhancer" that regioselectively elevates levels of acetylcholine, norepinephrine, and dopamine in the cerebral cortex.[1][2] This effect is not achieved through direct interaction with cholinergic receptors but is hypothesized to result from its antagonist activity at the serotonin 5-HT7 receptor and α2-adrenergic receptors.[2][3][4] By blocking these receptors, **Pirepemat** modulates downstream signaling pathways that ultimately lead to an increase in cortical neurotransmitter release. This indirect enhancement of cholinergic and catecholaminergic neurotransmission forms the basis of its potential therapeutic effects on cognitive and motor deficits in conditions such as Parkinson's disease.

#### Signaling Pathway for Enhanced Neurotransmission





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Caption: Pirepemat's proposed mechanism of action.

# Quantitative Data Receptor Binding Affinity



**Pirepemat**'s affinity for various neurotransmitter receptors and transporters has been characterized, with the following inhibition constants (Ki):

Target	Ki (nM)
Serotonin 5-HT7 Receptor	980
Sigma σ1 Receptor	1,200
Serotonin Transporter (SERT)	2,500
α2C-Adrenergic Receptor	3,800
α2A-Adrenergic Receptor	6,500
Rat κ-Opioid Receptor (KOR)	6,500
Serotonin 5-HT2C Receptor	6,600
Serotonin 5-HT2A Receptor	8,100
Norepinephrine Transporter (NET)	8,100
α1-Adrenergic Receptor	21,000
Data sourced from Wikipedia, citing preclinical studies.	

### **Preclinical In Vivo Microdialysis**

Studies in animal models demonstrated a dose-dependent and regionselective increase in neurotransmitter levels in specific brain regions.



Brain Region	Neurotransmitter	Increase Above Baseline
Cortex	Catecholamines (DA/NE)	600-750%
Cortex	Acetylcholine (ACh)	~250%
Hippocampus	Acetylcholine (ACh)	~190%
Striatum	Dopamine (DA)	Unaltered
Striatum	Noradrenaline (NA)	~250%
Data reflects cortical- preferential action.		

### **Clinical Efficacy (Phase IIb REACT-PD Study)**

The REACT-PD study evaluated the efficacy of **Pirepemat** in patients with Parkinson's disease.

Endpoint	Pirepemat Dose	Result	Statistical Significance
Fall Rate Reduction	600 mg daily	42% reduction	Not statistically significant vs. placebo
Fall Rate Reduction (Medium Plasma Concentration)	-	51.5% reduction	p<0.05 vs. placebo
Cognitive Function (MoCA Scale)	600 mg daily	Meaningful improvement indicated	Not statistically significant
Top-line results from the Phase IIb study were reported in March 2025.			

## Pharmacokinetics (Phase I Study in Healthy Volunteers)



Parameter	Value	
Median Time to Maximum Concentration (Tmax)	2.0 hours	
Mean Terminal Half-life	3.7 - 5.2 hours	
Dose Proportionality	Linear relationship over the dose range studied	
Food Effect	No obvious impact on pharmacokinetics	
Data from a first-in-human, randomized, double-blind, placebo-controlled study.		

# Experimental Protocols Preclinical Neurochemical and Behavioral Analysis

- In Vivo Microdialysis: This technique was employed to measure extracellular levels of
  acetylcholine, dopamine, and norepinephrine in the cortex, hippocampus, and striatum of
  freely moving animals. Probes were stereotaxically implanted, and dialysate samples were
  collected at baseline and following administration of Pirepemat or vehicle. Neurotransmitter
  concentrations were then quantified using high-performance liquid chromatography (HPLC).
- Cognitive Function Tests:
  - Novel Object Recognition Test: This test assesses learning and memory. Animals were
    familiarized with two identical objects in an arena. After a retention interval, one object was
    replaced with a novel one. The time spent exploring the novel versus the familiar object
    was measured, with a preference for the novel object indicating intact memory.
  - Reversal Learning Test: This task evaluates cognitive flexibility. Animals were trained to associate a reward with one of two stimuli. Once the association was learned, the reward contingency was reversed. The ability to adapt to the new rule is a measure of executive function.

#### **Phase IIb Clinical Trial (REACT-PD)**

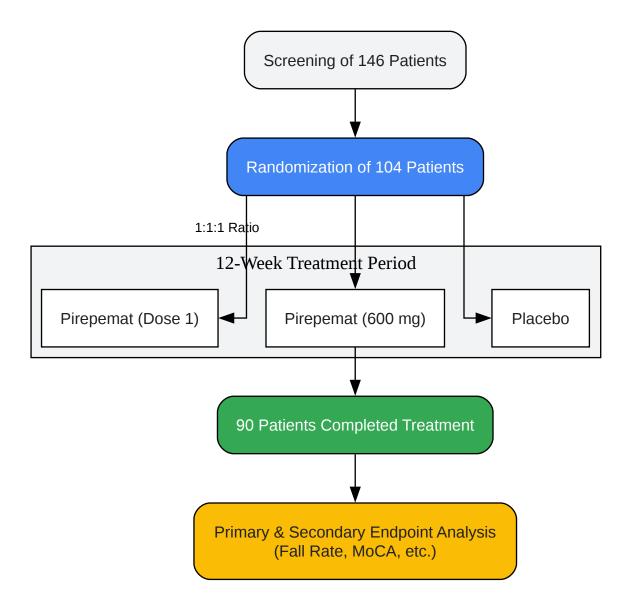
Study Identifier: NCT05258071.



- Design: A randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy, safety, and tolerability of two different doses of **Pirepemat** against a placebo.
- Population: 104 individuals with Parkinson's disease were randomized.
- Intervention: Participants received one of two dose levels of **Pirepemat** or a placebo orally, once daily, for 12 weeks as an add-on to their regular antiparkinsonian medication.
- Primary Endpoint: The primary objective was to measure the change in the frequency of falls during the treatment period compared to baseline.
- Secondary Endpoints: Assessments included cognitive function (using the Montreal Cognitive Assessment, MoCA), motor symptoms, and neuropsychiatric symptoms.

#### **Phase IIb Clinical Trial Workflow**





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Caption: Workflow of the Phase IIb REACT-PD study.

#### Conclusion

Pireperat represents a novel approach to treating symptoms associated with neurodegenerative diseases like Parkinson's. Its primary mechanism involves the antagonism of 5-HT7 and  $\alpha$ 2-adrenergic receptors, which indirectly enhances cortical cholinergic and catecholaminergic neurotransmission. Preclinical data strongly support this mechanism, demonstrating a significant and regioselective increase in cortical acetylcholine. While the primary endpoint in a Phase IIb study for reducing falls did not reach statistical significance at the tested dose, further analysis revealed a significant effect in a specific patient subgroup, and



positive signals in cognitive function were observed. These findings, combined with a favorable pharmacokinetic profile, support the continued investigation of **Pirepemat** for conditions marked by deficits in cortical function.

#### **Logical Relationship of Pirepemat's Therapeutic Effect**



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Caption: Proposed therapeutic pathway for **Pirepemat**.

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